Alizarine rouge S

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acid Alizarine Red B is a synthetic dye belonging to the anthraquinone family. It is widely used in various scientific and industrial applications due to its vibrant red color and chemical properties. The compound is known for its ability to bind with calcium ions, making it useful in biological staining and mineralization studies.

Applications De Recherche Scientifique

Acid Alizarine Red B has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in complexometric titrations.

Biology: Employed in histology for staining calcium deposits in tissues.

Medicine: Utilized in bone mineralization studies and to detect calcium in biological samples.

Industry: Applied in textile dyeing and as a colorant in various products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acid Alizarine Red B is synthesized through the sulfonation of alizarin, a naturally occurring dye extracted from the madder plant. The process involves treating alizarin with concentrated sulfuric acid at high temperatures to produce anthraquinone-β-sulfonic acid. This intermediate is then fused with caustic soda to yield Acid Alizarine Red B .

Industrial Production Methods: In industrial settings, the production of Acid Alizarine Red B follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Acid Alizarine Red B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the dye’s color properties.

Substitution: Substitution reactions, particularly with metal ions, are common due to the dye’s affinity for binding with metals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Metal salts like calcium chloride are frequently used to form complexes with the dye.

Major Products: The major products formed from these reactions include various metal-dye complexes and modified anthraquinone derivatives .

Mécanisme D'action

The primary mechanism of action of Acid Alizarine Red B involves its ability to bind with calcium ions. This binding occurs through chelation, where the dye forms a stable complex with calcium. The molecular targets include calcium deposits in biological tissues, making it an effective tool for studying bone and mineralization processes. The pathways involved in this mechanism are primarily related to calcium metabolism and deposition .

Comparaison Avec Des Composés Similaires

Alizarin Red S: A sulfonated derivative of alizarin, used for similar staining purposes.

Alizarin Complexone: Another derivative with enhanced binding properties for metal ions.

Alcian Blue: Used for staining acidic polysaccharides in tissues.

Uniqueness: Acid Alizarine Red B is unique due to its specific binding affinity for calcium ions, making it particularly useful in studies related to bone and mineralization. Its vibrant red color and stability under various conditions also set it apart from other dyes .

Activité Biologique

Acid Alizarine Red B, a synthetic dye derived from the anthraquinone family, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, particularly in cancer treatment and as a biological stain.

Chemical Structure and Properties

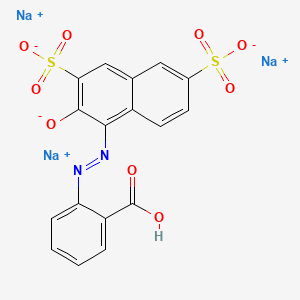

Acid Alizarine Red B (chemical formula: C_14H_8O_4S) is characterized by its anthraquinone structure, which contributes to its vibrant red color and its ability to interact with biological systems. Its solubility in water and acidic conditions makes it suitable for various applications, particularly in biological staining and as a potential therapeutic agent.

Antitumor Effects

Recent studies have highlighted the antitumor potential of Alizarin compounds, including Acid Alizarine Red B. Research indicates that Alizarin can inhibit the growth of pancreatic cancer cells by targeting the NF-κB signaling pathway. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells with minimal toxicity to normal cells .

Key Findings:

- Mechanism of Action: Inhibition of NF-κB activation leads to downregulation of anti-apoptotic genes (e.g., Bcl-2) and cell cycle regulators (e.g., cyclin D) .

- Synergistic Effects: When combined with gemcitabine, a standard chemotherapy drug, Alizarin enhances its efficacy against pancreatic cancer by overcoming drug resistance attributed to NF-κB overactivation .

Staining Properties

Acid Alizarine Red B is widely used as a biological stain, particularly for calcium deposits in tissue samples. It binds to free calcium ions, producing a red coloration that facilitates the visualization of calcified tissues under fluorescent microscopy.

Applications:

- Bone Studies: It serves as an early marker for osteogenic differentiation in cell cultures, indicating matrix mineralization essential for bone formation .

- Histological Analysis: Used in histology to assess calcification in various tissues, aiding in the diagnosis of diseases characterized by abnormal calcium deposition.

Case Studies

- Pancreatic Cancer Research : A study demonstrated that Alizarin significantly inhibited the proliferation of MIA PaCa-2 pancreatic cancer cells. The treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis rates .

- Histological Applications : In developmental biology, Acid Alizarine Red B has been employed to stain rat fetal skeletal structures, allowing researchers to visualize and assess developmental toxicity through micro-computed tomography combined with traditional staining techniques .

Toxicological Profile

While Acid Alizarine Red B exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Acute toxicity studies indicate that it may cause skin sensitization and mild eye irritation . However, comprehensive chronic toxicity data remain limited.

| Parameter | Value |

|---|---|

| LD50 (Intravenous) | 70 mg/kg (in mice) |

| Skin Sensitization | Yes |

| Eye Irritation | Mild |

Propriétés

Numéro CAS |

1836-22-2 |

|---|---|

Formule moléculaire |

C17H12N2NaO9S2 |

Poids moléculaire |

475.4 g/mol |

Nom IUPAC |

trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C17H12N2O9S2.Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28); |

Clé InChI |

CKEDOADNIUJVCK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

C.I. Pigment Red 60; Acid Anthracene Red G; NSC 12455; NSC-12455; NSC12455; Siloton Red 3B; Hispacrom Red B; Pigment Scarlet 25A; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.